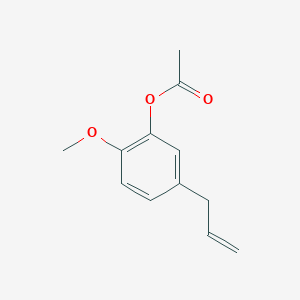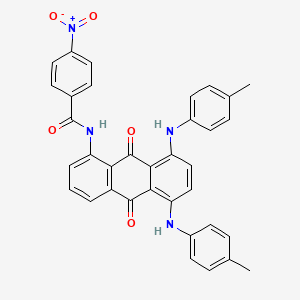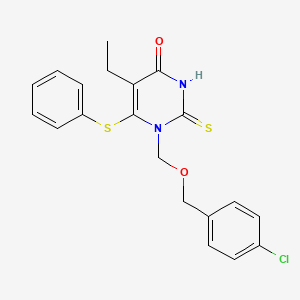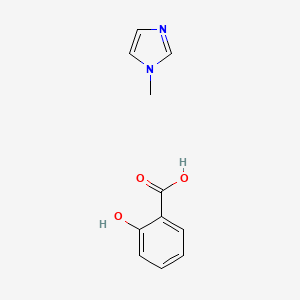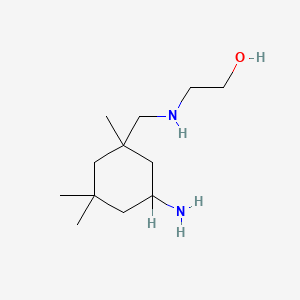
2-((Trimethylstannyl)thio)ethyl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Trimethylstannyl)thio)ethyl stearate is a chemical compound with the molecular formula C23H48O2SSn and a molecular weight of 507.401 g/mol . It is also known by its systematic name, 2-((Trimethylstannyl)thio)ethyl octadecanoate . This compound is characterized by the presence of a trimethylstannyl group attached to a thioether linkage, which is further connected to an ethyl stearate moiety.
Méthodes De Préparation
The synthesis of 2-((Trimethylstannyl)thio)ethyl stearate typically involves the reaction of stearic acid with 2-((Trimethylstannyl)thio)ethanol under esterification conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-((Trimethylstannyl)thio)ethyl stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol, or the trimethylstannyl group can be reduced to a stannane.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-((Trimethylstannyl)thio)ethyl stearate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.
Medicine: Research into its potential therapeutic applications, such as in drug delivery systems or as a precursor for bioactive compounds, is ongoing.
Mécanisme D'action
The mechanism by which 2-((Trimethylstannyl)thio)ethyl stearate exerts its effects involves the interaction of the trimethylstannyl group with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the trimethylstannyl group is replaced by other functional groups, leading to the formation of new compounds with different properties . The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
2-((Trimethylstannyl)thio)ethyl stearate can be compared with other similar compounds, such as:
2-((Trimethylstannyl)thio)ethyl palmitate: Similar structure but with a palmitate moiety instead of stearate.
2-((Trimethylstannyl)thio)ethyl oleate: Contains an oleate moiety, which has a double bond in the fatty acid chain.
2-((Trimethylstannyl)thio)ethyl laurate: Features a shorter laurate chain compared to stearate.
The uniqueness of this compound lies in its specific combination of the trimethylstannyl group with the stearate moiety, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
84145-12-0 |
|---|---|
Formule moléculaire |
C23H48O2SSn |
Poids moléculaire |
507.4 g/mol |
Nom IUPAC |
2-trimethylstannylsulfanylethyl octadecanoate |
InChI |
InChI=1S/C20H40O2S.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;;;/h23H,2-19H2,1H3;3*1H3;/q;;;;+1/p-1 |
Clé InChI |
MAWNXWUAUSLJAI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCS[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


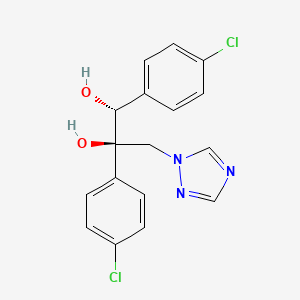
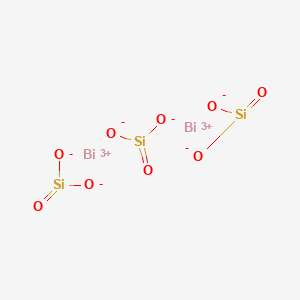
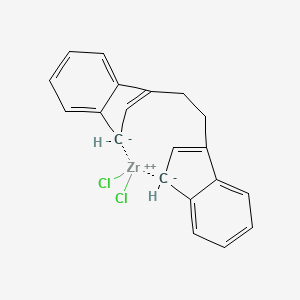
![N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide](/img/structure/B12680235.png)
